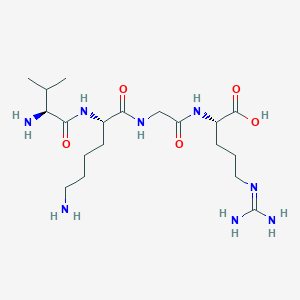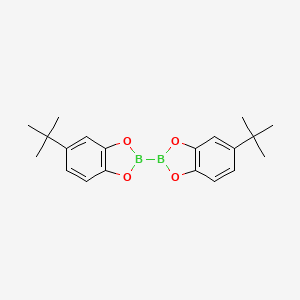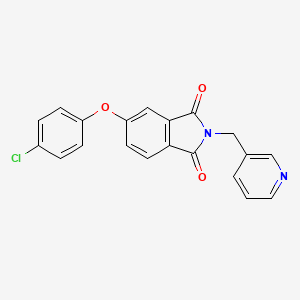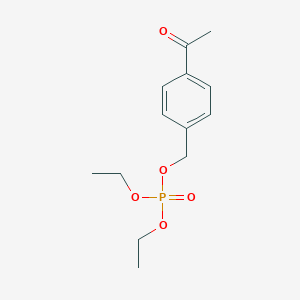![molecular formula C22H16Br2O2 B12555193 Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]- CAS No. 148257-97-0](/img/structure/B12555193.png)
Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-] is a chemical compound with the molecular formula C22H16Br2O2 and a molecular weight of 472.17 g/mol It is characterized by the presence of two bromomethyl groups attached to a phenyl ring, which is further connected to a methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-] typically involves the reaction of 1,4-phenylenebis(methylene) with 4-(bromomethyl)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as chloroform or hexane, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-] may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-] undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methanone group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products
The major products formed from these reactions include substituted derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-] involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The methanone group can participate in redox reactions, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanone, 1,1’-(1,4-phenylene)bis[1-[4-(bromomethyl)phenyl]-]
- 1,4-Phenylenebis[(4-hydroxyphenyl)methanone]
- (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-] is unique due to its specific arrangement of bromomethyl and methanone groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
148257-97-0 |
|---|---|
Formule moléculaire |
C22H16Br2O2 |
Poids moléculaire |
472.2 g/mol |
Nom IUPAC |
[4-[4-(bromomethyl)benzoyl]phenyl]-[4-(bromomethyl)phenyl]methanone |
InChI |
InChI=1S/C22H16Br2O2/c23-13-15-1-5-17(6-2-15)21(25)19-9-11-20(12-10-19)22(26)18-7-3-16(14-24)4-8-18/h1-12H,13-14H2 |
Clé InChI |
PRPLRXTVYLOJNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CBr)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)

![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)

![Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol](/img/structure/B12555148.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)



![1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B12555179.png)
![2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B12555180.png)

![4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol](/img/structure/B12555201.png)
